Cas no 1692192-01-0 (Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]-)
![Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- structure](https://www.kuujia.com/scimg/cas/1692192-01-0x500.png)
Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- Chemical and Physical Properties
Names and Identifiers
-
- 2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide
- 2-[2-(3-Fluorophenyl)-2-oxoethyl]sulfanylacetamide
- Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]-
-
- Inchi: 1S/C10H10FNO2S/c11-8-3-1-2-7(4-8)9(13)5-15-6-10(12)14/h1-4H,5-6H2,(H2,12,14)
- InChI Key: SDSTYANITDZHLL-UHFFFAOYSA-N
- SMILES: S(CC(N)=O)CC(C1C=CC=C(C=1)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 248
- XLogP3: 1.3
- Topological Polar Surface Area: 85.5
Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-394514-0.1g |
2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide |
1692192-01-0 | 0.1g |
$653.0 | 2023-03-02 | ||
Enamine | EN300-394514-5.0g |
2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide |
1692192-01-0 | 5.0g |
$2152.0 | 2023-03-02 | ||
Enamine | EN300-394514-0.25g |
2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide |
1692192-01-0 | 0.25g |
$683.0 | 2023-03-02 | ||
Enamine | EN300-394514-0.05g |
2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide |
1692192-01-0 | 0.05g |
$624.0 | 2023-03-02 | ||
Enamine | EN300-394514-1.0g |
2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide |
1692192-01-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-394514-10.0g |
2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide |
1692192-01-0 | 10.0g |
$3191.0 | 2023-03-02 | ||
Enamine | EN300-394514-2.5g |
2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide |
1692192-01-0 | 2.5g |
$1454.0 | 2023-03-02 | ||
Enamine | EN300-394514-0.5g |
2-{[2-(3-fluorophenyl)-2-oxoethyl]sulfanyl}acetamide |
1692192-01-0 | 0.5g |
$713.0 | 2023-03-02 |
Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- Related Literature
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Additional information on Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]-
Research Brief on Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- (CAS: 1692192-01-0): Recent Advances and Applications
Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- (CAS: 1692192-01-0) is a sulfur-containing acetamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanism of action, shedding light on its therapeutic potential.
The synthesis of Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- involves a multi-step process that includes the introduction of the 3-fluorophenyl moiety and the thioether linkage. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. Researchers have employed techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product.
In terms of biological activity, preliminary studies have indicated that Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- exhibits promising pharmacological properties. It has been tested in various in vitro and in vivo models to evaluate its potential as an anti-inflammatory, antimicrobial, or anticancer agent. For instance, recent findings suggest that this compound may modulate key signaling pathways involved in inflammation, making it a candidate for further development in inflammatory diseases.
Mechanistic studies have revealed that Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- interacts with specific protein targets, potentially inhibiting enzymes or receptors critical for disease progression. Molecular docking simulations and binding assays have provided insights into the compound's binding affinity and selectivity, which are crucial for its optimization as a drug candidate. These findings are supported by computational studies that predict favorable pharmacokinetic properties, such as absorption and metabolic stability.
Despite these promising results, challenges remain in the development of Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Researchers are also exploring structural modifications to enhance the compound's efficacy and reduce off-target effects.
In conclusion, Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]- (CAS: 1692192-01-0) represents a promising scaffold for drug development, with recent studies highlighting its synthetic accessibility and biological potential. Continued research is needed to fully elucidate its therapeutic applications and overcome existing challenges. This compound exemplifies the intersection of chemical biology and pharmaceutical innovation, offering new opportunities for the treatment of various diseases.
1692192-01-0 (Acetamide, 2-[[2-(3-fluorophenyl)-2-oxoethyl]thio]-) Related Products
- 1448135-35-0(3-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-1-4-(trifluoromethyl)phenylurea)
- 2228368-05-4(3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propane-1-thiol)
- 114143-63-4(Benzoic acid, 4-[(1E)-2-[4-(dimethylamino)phenyl]diazenyl]-)
- 866810-41-5(3-(4-chlorobenzenesulfonyl)-1-(2,5-dimethylphenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)
- 2228583-65-9(methyl 6-(3-amino-2,2-dimethylcyclopropyl)pyridine-3-carboxylate)
- 2460740-25-2(rac-1-(1R,2R)-2-(trifluoromethyl)cyclobutylmethanamine hydrochloride, trans)
- 1803838-76-7(4-Amino-2-(1-bromo-2-oxopropyl)mandelic acid)
- 2679809-75-5(rac-(3aR,6aS)-3a-phenyl-octahydrocyclopentacpyrrol-5-one)
- 107969-78-8(3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester, (3E)-)
- 1503252-88-7(3-(2-fluoro-5-nitrophenoxy)propan-1-amine)



